molecular formula C10H10F3N3O2 B11507573 N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide

Cat. No.: B11507573
M. Wt: 261.20 g/mol
InChI Key: DIHAKGUAKQKSFY-UHFFFAOYSA-N
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Description

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of substituted amines with methyl cyanoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide is unique due to its specific combination of functional groups and the presence of a pyrrole ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H10F3N3O2

Molecular Weight

261.20 g/mol

IUPAC Name

N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]propanamide

InChI

InChI=1S/C10H10F3N3O2/c1-3-7(17)16-9(10(11,12)13)6(4-14)5(2)15-8(9)18/h3H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

DIHAKGUAKQKSFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1(C(=C(NC1=O)C)C#N)C(F)(F)F

Origin of Product

United States

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